2,6-Dimethylnaphthalene-1-carboxylic acid
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Overview
Description
2,6-Dimethylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 1 position. This compound is a white crystalline solid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylnaphthalene-1-carboxylic acid typically involves the oxidation of 2,6-Dimethylnaphthalene. One common method is the liquid-phase oxidation using Co/Mn/Br catalysts, acetic acid/water as solvents, and air as the oxidant . The reaction conditions, such as temperature and water content, significantly influence the oxidation kinetics.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of alkylnaphthalenes. This process is highly selective and can be performed in a few steps, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,6-naphthalenedicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: 2,6-Naphthalenedicarboxylic acid.
Reduction: 2,6-Dimethylnaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dimethylnaphthalene-1-carboxylic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylnaphthalene-1-carboxylic acid primarily involves its ability to undergo oxidation and reduction reactions. The compound’s molecular structure allows it to interact with various catalysts and reagents, facilitating these reactions. The free radical chain reaction mechanism is often involved in its oxidation processes, where peroxy-radicals and α-carbon atoms play crucial roles .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylnaphthalene: Lacks the carboxylic acid group and is primarily used as a precursor for 2,6-Dimethylnaphthalene-1-carboxylic acid.
2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups and is used in the production of high-performance polymers.
2,6-Dimethylnaphthalene-1-methanol: A reduced form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective oxidation to form valuable industrial monomers like 2,6-naphthalenedicarboxylic acid makes it particularly valuable in polymer chemistry .
Properties
IUPAC Name |
2,6-dimethylnaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13(14)15/h3-7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEATXLWFWACOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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